molecular formula C10H15NO B2454477 3-Oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanenitrile CAS No. 1499692-62-4

3-Oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanenitrile

Cat. No.: B2454477
CAS No.: 1499692-62-4
M. Wt: 165.236
InChI Key: XZIDYFURFYSFBG-UHFFFAOYSA-N
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Description

3-Oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanenitrile is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.24 g/mol . This compound is characterized by a cyclopropyl ring substituted with four methyl groups and a nitrile group attached to a propanone moiety. It is commonly used in various chemical research and industrial applications due to its unique structural properties.

Scientific Research Applications

3-Oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanenitrile is utilized in various scientific research fields, including:

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanenitrile typically involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with appropriate reagents to introduce the nitrile and ketone functionalities. One common method involves the use of a dehydration agent such as thionyl chloride (SOCl2) to convert the carboxylic acid to the corresponding acyl chloride, followed by reaction with a nitrile source like sodium cyanide (NaCN) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and catalyst use, to maximize yield and purity. The final product is typically purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of 3-Oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-3-(2,2,3,3-tetramethylcyclopropyl)butanenitrile
  • 3-Oxo-3-(2,2,3,3-tetramethylcyclopropyl)pentanenitrile
  • 3-Oxo-3-(2,2,3,3-tetramethylcyclopropyl)hexanenitrile

Uniqueness

3-Oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanenitrile is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the tetramethylcyclopropyl group enhances its stability and reactivity compared to similar compounds, making it a valuable reagent in various chemical transformations .

Properties

IUPAC Name

3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9(2)8(10(9,3)4)7(12)5-6-11/h8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIDYFURFYSFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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